molecular formula C13H17N3 B1314412 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile CAS No. 859850-90-1

3-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Cat. No. B1314412
CAS RN: 859850-90-1
M. Wt: 215.29 g/mol
InChI Key: NNYDAONDPGWBRI-UHFFFAOYSA-N
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Description

3-((4-Methylpiperazin-1-yl)methyl)benzonitrile is a chemical compound with the CAS Number: 859850-90-1 . It has a molecular weight of 215.3 and is typically found in the form of a yellow to brown powder or crystals or liquid . It is used in organic synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C13H17N3 . The InChI Code is 1S/C13H17N3/c1-15-5-7-16(8-6-15)11-13-4-2-3-12(9-13)10-14/h2-4,9H,5-8,11H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a yellow to brown powder or crystals or liquid . It has a molecular weight of 215.3 . It should be stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Organic Synthesis

3-((4-Methylpiperazin-1-yl)methyl)benzonitrile: is utilized in organic synthesis as a building block for various chemical compounds . Its structure allows for the introduction of the piperazine moiety into larger molecules, which is a common feature in many pharmaceuticals due to the piperazine ring’s ability to interact with biological targets.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor in the synthesis of potential therapeutic agents. The piperazine ring is often found in drugs that target the central nervous system, including antipsychotics and antidepressants .

Material Science

The compound’s properties are explored in material science for the development of new materials. Its molecular structure could be key in creating polymers or small molecule-based materials with specific characteristics, such as enhanced durability or conductivity .

Agriculture

While direct applications in agriculture are not extensively documented, compounds like 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile could be investigated for their potential use in developing pest-resistant crop treatments or as growth regulators, given the importance of nitrogen-containing compounds in these areas .

Environmental Science

In environmental science, research could focus on the compound’s degradation products and their environmental impact. Understanding its stability and breakdown could inform safety protocols for its handling and disposal .

Pharmacology

Pharmacologically, the compound could be studied for its bioactivity profile. Piperazine derivatives are known to exhibit a range of biological activities, and this compound could be a candidate for drug discovery programs aimed at finding new treatments for various diseases .

Biochemistry

Biochemically, 3-((4-Methylpiperazin-1-yl)methyl)benzonitrile might be used as a reagent in biochemical assays or as a scaffold for developing enzyme inhibitors. Its interactions with biological macromolecules could shed light on new biochemical pathways .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material in chromatography or mass spectrometry to identify or quantify similar compounds in complex mixtures .

Safety and Hazards

The compound has several hazard statements including H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . It also may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-15-5-7-16(8-6-15)11-13-4-2-3-12(9-13)10-14/h2-4,9H,5-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYDAONDPGWBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428216
Record name 3-[(4-methylpiperazin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Methylpiperazin-1-yl)methyl)benzonitrile

CAS RN

859850-90-1
Record name 3-[(4-methylpiperazin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-formyl-benzonitrile (1.5 g, 11.45 mmol), N-methyl piperazine (1.49 g, 14.9 mmol) and NaBH(OAc)3 (3.63 g, 17.18 mmol) in DCM (75 ml) and CH3COOH (0.851 ml, 14.9 mmol) was stirred overnight at room temperature, then diluted with DCM and washed with 1 M Na2CO3. The organic phase was dried over Na2SO4 and evaporated in vacuo. The crude mixture was purified by column chromatography (eluent: DCM/MeOH/NH4OH 97:3:0.5) to give 1.7 g of 3-(4-methyl-piperazin-1-ylmethyl)-benzonitrile.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
0.851 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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